GLPG3970

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2403733-82-2 |

|---|---|

Molecular Formula |

C25H27F3N4O4 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

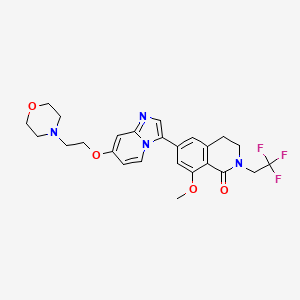

8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one |

InChI |

InChI=1S/C25H27F3N4O4/c1-34-21-13-18(12-17-2-4-31(16-25(26,27)28)24(33)23(17)21)20-15-29-22-14-19(3-5-32(20)22)36-11-8-30-6-9-35-10-7-30/h3,5,12-15H,2,4,6-11,16H2,1H3 |

InChI Key |

XASOHFCUIQARJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)N(CC2)CC(F)(F)F)C3=CN=C4N3C=CC(=C4)OCCN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of GLPG3970: A First-in-Class SIK2/SIK3 Inhibitor

A Technical Whitepaper

Abstract

GLPG3970 is a first-in-class, orally bioavailable, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). Developed by Galapagos as part of its "Toledo" program, this compound emerged from a target discovery platform that identified the SIK family as crucial regulators of the immune system. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIK inhibition in inflammatory diseases.

Introduction: The Toledo Program and the Discovery of SIKs as a Novel Target Class

The discovery of this compound is rooted in Galapagos' "Toledo" program, a broad drug discovery platform focused on identifying novel targets with a dual mode of action in inflammatory diseases.[1] Through this program, the Salt-Inducible Kinase (SIK) family was identified as a promising new target class.[1] SIKs, which belong to the AMP-activated protein kinase (AMPK) family, have been shown to play a pivotal role in modulating both pro-inflammatory and anti-inflammatory pathways.[2]

The rationale for targeting SIKs lies in their ability to control a molecular switch that governs the balance between inflammatory and regulatory immune responses.[3] Specifically, inhibition of SIKs has been demonstrated to suppress the production of pro-inflammatory cytokines while simultaneously enhancing the secretion of anti-inflammatory cytokines.[4][5] This dual functionality presented a compelling therapeutic hypothesis for a wide range of autoimmune and inflammatory conditions.

The Discovery of this compound: A Selective SIK2/SIK3 Inhibitor

Following the identification of SIKs as a target, a high-throughput screening campaign was initiated to identify potent inhibitors. This led to the discovery of a 4-(5-substituted-benzimidazol-1-yl)benzamide chemical series with pan-SIK inhibitory activity.[6] Subsequent lead optimization efforts focused on improving selectivity for SIK2 and SIK3 over SIK1 to potentially avoid off-target effects.[6] These efforts culminated in the identification of this compound, a potent and selective dual inhibitor of SIK2 and SIK3.[6]

Kinase Selectivity Profile

This compound exhibits high selectivity for SIK2 and SIK3 over SIK1 and a panel of other kinases. The inhibitory activity of this compound against the SIK isoforms is summarized in the table below.

| Kinase | IC50 (nM) |

| SIK1 | 282.8 |

| SIK2 | 7.8 |

| SIK3 | 3.8 |

| Table 1: In vitro inhibitory activity of this compound against SIK isoforms. [6] |

Mechanism of Action: A Dual Immunomodulatory Effect

The therapeutic potential of this compound stems from its unique dual mechanism of action, which involves the modulation of key signaling pathways to rebalance the immune response.

Signaling Pathway

Inhibition of SIK2 and SIK3 by this compound leads to the dephosphorylation of downstream substrates, including CREB-regulated transcription coactivator 3 (CRTC3) and histone deacetylase 4 (HDAC4).[6] This dephosphorylation allows for the nuclear translocation of these proteins, where they modulate the transcription of cytokine genes. The net effect is a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (IL-12), and an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[5][6]

Figure 1: Simplified signaling pathway of SIK2/SIK3 inhibition by this compound. This diagram illustrates how this compound inhibits SIK2/SIK3, leading to the dephosphorylation of CRTC3/HDAC4, which in turn modulates gene transcription to decrease pro-inflammatory cytokines and increase the anti-inflammatory cytokine IL-10.

Preclinical Development

The efficacy and mechanism of action of this compound were evaluated in a series of in vitro and in vivo preclinical studies.

In Vitro Studies

Experimental Protocol: The cellular target engagement of this compound with SIK1, SIK2, and SIK3 was assessed using the NanoBRET™ Target Engagement Assay (Promega). HEK293 cells were transiently transfected with NanoLuc®-SIK fusion vectors. Following incubation, cells were treated with varying concentrations of this compound and a cell-permeable fluorescent tracer. The BRET signal, representing the binding of the tracer to the NanoLuc®-SIK fusion protein, was measured. A decrease in the BRET signal upon addition of this compound indicated displacement of the tracer and therefore, target engagement. IC50 values were calculated from the dose-response curves.[6]

Figure 2: Experimental workflow for the NanoBRET Target Engagement Assay. This diagram outlines the key steps involved in assessing the binding of this compound to SIK isoforms in a cellular context.

Experimental Protocol: The effect of this compound on the subcellular localization of CRTC3 was evaluated in U2OS cells. Cells were seeded in microplates and treated with a range of this compound concentrations. Following treatment, cells were fixed, permeabilized, and stained with an anti-CRTC3 antibody and a nuclear counterstain (e.g., DAPI). Images were acquired using a high-content imaging system, and the nuclear-to-cytoplasmic ratio of CRTC3 fluorescence intensity was quantified to determine the extent of nuclear translocation. EC50 values were determined from the concentration-response curves.[6]

Experimental Protocol: To assess the immunomodulatory activity of this compound, fresh human whole blood was incubated with various concentrations of the compound. The blood was then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After a specified incubation period, plasma was collected, and the levels of TNFα and IL-10 were measured using immunoassays (e.g., ELISA or multiplex bead-based assays). IC50 values for TNFα inhibition and the fold-increase in IL-10 production were calculated.[3]

In Vivo Studies: Murine Models of Arthritis

The therapeutic potential of this compound in inflammatory arthritis was investigated in two murine models: the interleukin-23 (IL-23)-induced psoriatic arthritis (PsA) model and the collagen-induced arthritis (CIA) model.[3]

Experimental Protocols:

-

IL-23-Induced PsA Model: B10.RIII mice received a hydrodynamic intravenous injection of an mIL-23 enhanced episomal expression vector to induce PsA-like disease. Mice were then treated with this compound at three different doses for five weeks. Efficacy was evaluated by monitoring clinical scores and analyzing osteophyte formation via X-ray imaging. Inflammatory mediators in the paws were also quantified.[3]

-

Collagen-Induced Arthritis (CIA) Model: DBA1J mice were immunized with type II bovine collagen emulsion on days 1 and 21 to induce arthritis. From day 32 to 47, mice were treated with this compound. The efficacy of this compound was compared to an anti-TNF agent (Enbrel®) and was assessed by clinical score analysis and bone erosion (Larsen score) determined by X-ray imaging. Serum levels of anti-collagen type-II antibodies were also measured.[3]

Summary of Preclinical Efficacy in Arthritis Models:

| Model | Key Findings |

| IL-23-Induced PsA | This compound treatment decreased clinical score, osteophyte formation, and pro-inflammatory mediators.[3] |

| Collagen-Induced Arthritis | This compound reduced the clinical score, with the highest dose showing an effect comparable to anti-TNF treatment. This correlated with a reduction in the Larsen score and anti-collagen type-II antibody levels.[3] |

| Table 2: Preclinical efficacy of this compound in murine models of arthritis. |

Clinical Development

This compound advanced into clinical development to evaluate its safety, tolerability, and efficacy in several inflammatory diseases. The initial clinical program included a Phase 1b study in psoriasis and two Phase 2a studies in ulcerative colitis and rheumatoid arthritis.[4]

Phase 1b Study in Psoriasis (CALOSOMA)

-

Study Design: A randomized, double-blind, placebo-controlled study in patients with moderate to severe psoriasis.[4]

-

Patient Population: 26 patients were randomized in a 3:2 ratio to receive either this compound or a placebo.[4]

-

Treatment: Oral, once-daily administration for 6 weeks.[4]

-

Primary Objective: To evaluate the safety and tolerability of this compound.[4]

Efficacy Results:

| Endpoint | This compound (n=13) | Placebo (n=11) | p-value |

| PASI 50 Response at Week 6 | 4 (30.8%) | 0 (0%) | 0.002 |

| Table 3: Primary efficacy endpoint in the CALOSOMA study. [4] A PASI 50 response is defined as at least a 50% improvement from baseline in the Psoriasis Area and Severity Index. |

Phase 2a Study in Ulcerative Colitis (SEA TURTLE)

-

Study Design: A randomized, double-blind, placebo-controlled study in patients with moderately to severely active ulcerative colitis.[4]

-

Patient Population: 31 biologic-naïve patients were randomized in a 2:1 ratio to receive either this compound or a placebo.[4]

-

Treatment: Oral, once-daily administration for 6 weeks.[4]

-

Primary Objective: To evaluate the efficacy of this compound compared to placebo.[7]

Efficacy Results:

| Endpoint | This compound (n=21) | Placebo (n=10) |

| Change from Baseline in Total Mayo Clinic Score at Week 6 | -2.7 | -2.6 |

| Table 4: Primary efficacy endpoint in the SEA TURTLE study. [4] |

Although the primary endpoint was not met, positive signals were observed on objective parameters such as endoscopy, histology, and fecal calprotectin.[4]

Phase 2a Study in Rheumatoid Arthritis (LADYBUG)

-

Study Design: A randomized, double-blind, placebo-controlled study in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate.[4]

-

Patient Population: 28 patients were randomized in a 3:2 ratio to receive either this compound or a placebo.[4]

-

Treatment: Oral, once-daily administration for 6 weeks.[4]

-

Primary Objective: To evaluate the efficacy of this compound compared to placebo.[1]

Efficacy Results:

| Endpoint | This compound (n=16) | Placebo (n=12) |

| Change from Baseline in DAS28 (CRP) at Week 6 | -1.29 | -1.24 |

| Table 5: Primary efficacy endpoint in the LADYBUG study. [4] |

This compound did not show differentiation from placebo on the primary efficacy endpoint.[4]

Development Status and Future Directions

The initial clinical trial results for this compound showed a clear signal of activity in psoriasis but did not translate into significant clinical benefit in ulcerative colitis and rheumatoid arthritis at the dose and duration studied.[4][8] Following these results, Galapagos announced a shift in its Toledo program, focusing on the development of next-generation SIK inhibitors with potentially improved pharmacological profiles.[9] While the development of this compound for these initial indications was discontinued, the findings provided valuable clinical proof-of-concept for the role of SIK inhibition in inflammation.[4]

Conclusion

This compound is a pioneering molecule that has been instrumental in validating the therapeutic potential of targeting the SIK pathway in inflammatory diseases. Its discovery and development have provided a wealth of knowledge regarding the dual immunomodulatory effects of SIK2/SIK3 inhibition. Although this compound itself will not be further developed for psoriasis, ulcerative colitis, or rheumatoid arthritis, the insights gained from its preclinical and clinical evaluation are paving the way for a new generation of SIK inhibitors with the promise of delivering novel and effective treatments for a range of autoimmune and inflammatory disorders.

References

- 1. sketchviz.com [sketchviz.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages | Semantic Scholar [semanticscholar.org]

- 7. glpg.com [glpg.com]

- 8. pharmatimes.com [pharmatimes.com]

- 9. graphviz.org [graphviz.org]

The Role of Salt-Inducible Kinase (SIK) Inhibition in Autoimmune Disorders: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autoimmune disorders, characterized by a dysregulated immune response against self-antigens, represent a significant therapeutic challenge. A promising strategy that has recently emerged involves the modulation of intracellular signaling pathways that control immune cell function. The Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, have been identified as critical regulators of both innate and adaptive immunity. This technical guide provides an in-depth overview of the role of SIKs in autoimmune pathogenesis and the therapeutic potential of their inhibition. We will delve into the core signaling pathways, present quantitative data on the effects of SIK inhibitors, and provide detailed experimental protocols for key assays in this field of research.

Introduction to Salt-Inducible Kinases (SIKs)

First identified for their role in sodium homeostasis, SIKs are now recognized as pivotal regulators of various physiological processes, including metabolism, oncology, and inflammation.[1] SIKs are members of the AMP-activated protein kinase (AMPK) family and are themselves regulated by upstream kinases such as Liver Kinase B1 (LKB1).[2] The three isoforms, SIK1, SIK2, and SIK3, exhibit distinct tissue distribution and substrate specificities, suggesting both redundant and unique functions in immune regulation.[3] In the context of autoimmunity, the ability of SIKs to modulate the inflammatory phenotype of key immune cells, particularly macrophages, has garnered significant attention.

The SIK Signaling Pathway in Immune Regulation

SIK activity is central to a molecular switch that dictates the balance between pro-inflammatory and anti-inflammatory responses. The primary mechanism of SIK-mediated immune regulation involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators and histone deacetylases.

Regulation of CRTC3 and IL-10 Production

A key substrate of SIKs in immune cells is the CREB-regulated transcriptional coactivator 3 (CRTC3).[4] In resting or pro-inflammatory conditions, SIKs phosphorylate CRTC3, leading to its binding with 14-3-3 proteins and retention in the cytoplasm.[3] Upon SIK inhibition, CRTC3 is dephosphorylated and translocates to the nucleus, where it co-activates the transcription factor CREB (cAMP response element-binding protein). This results in the enhanced transcription of CREB-dependent genes, most notably the potent anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5]

Regulation of NF-κB and Pro-inflammatory Cytokines

SIKs also influence the activity of the master pro-inflammatory transcription factor, NF-κB.[6] This regulation is often mediated through Class IIa histone deacetylases (HDACs). SIKs phosphorylate these HDACs, leading to their cytoplasmic retention. SIK inhibition allows for their nuclear translocation where they can deacetylate and thereby modulate the activity of NF-κB subunits, such as p65. This ultimately leads to a reduction in the transcription of NF-κB target genes, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][5]

Therapeutic Potential of SIK Inhibition in Autoimmune Disorders

The dual mechanism of action of SIK inhibitors – boosting anti-inflammatory IL-10 while suppressing pro-inflammatory cytokines – makes them attractive therapeutic candidates for a range of autoimmune diseases.[7][8][9] Preclinical studies have demonstrated the efficacy of SIK inhibitors in various models of autoimmunity.

Rheumatoid Arthritis (RA)

In animal models of RA, such as collagen-induced arthritis (CIA), SIK inhibitors have been shown to reduce disease severity, joint inflammation, and bone erosion.[10][11] The therapeutic effect is attributed to the modulation of macrophage polarization within the synovium, shifting the balance from pro-inflammatory M1 to anti-inflammatory M2-like macrophages.

Psoriasis

In the imiquimod-induced mouse model of psoriasis, SIK inhibition has been shown to ameliorate skin inflammation, reduce epidermal thickness, and decrease the infiltration of pathogenic immune cells.[12] This is linked to the suppression of the IL-17 signaling pathway, a key driver of psoriatic inflammation.[12][13]

Other Autoimmune Disorders

The broad immunomodulatory effects of SIK inhibition suggest potential applications in other autoimmune conditions such as inflammatory bowel disease (IBD) and systemic lupus erythematosus (SLE).

Quantitative Data on SIK Inhibitors

A number of small molecule SIK inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of the most widely studied compounds.

Table 1: In Vitro Potency of Selected SIK Inhibitors

| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [9][14] |

| YKL-06-062 | 2.12 | 1.40 | 2.86 | [14][15] |

| GLPG3970 | 282.8 | 7.8 | 3.8 | [5] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [14] |

| ARN-3236 | 21.63 | <1 | 6.63 | [14] |

Table 2: In Vitro Effects of SIK Inhibition on Cytokine Production in Macrophages

| Cell Type | SIK Inhibitor | Treatment Conditions | Fold Change in IL-10 Production | Fold Change in TNF-α Production | Reference(s) |

| Human Whole Blood | This compound | LPS-stimulated | Dose-dependent increase | Dose-dependent reduction | [11] |

| Mouse BMDMs | HG-9-91-01 (500 nM) | LPS-stimulated (2-6h) | ~10-fold increase | ~4-fold decrease | [16] |

| Human Monocytes | Unspecified SIK inhibitors | LPS-stimulated | Increased | Attenuated | [7][8] |

Table 3: Preclinical Efficacy of SIK Inhibitors in Animal Models of Autoimmunity

| Disease Model | Animal Strain | SIK Inhibitor | Dosing Regimen | Key Efficacy Readouts | Reference(s) |

| Imiquimod-induced Psoriasis | C57BL/6 mice | HG-9-91-01 or YKL-06-062 | 10 mg/kg, i.p. daily | Reduced ear thickness, epidermal thickness, and inflammation | [12][13] |

| Collagen-Induced Arthritis (CIA) | DBA1J mice | This compound | Not specified | Reduced clinical score, comparable to anti-TNF treatment | [10][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of SIK inhibition in autoimmune disorders.

In Vitro SIK Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the in vitro potency (IC50) of a test compound against SIK isoforms.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

Kinase substrate (e.g., AMARA peptide)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 1 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of SIK enzyme solution (pre-diluted in kinase assay buffer).

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase assay buffer).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Macrophage Polarization and Cytokine Analysis

This protocol describes the in vitro differentiation and polarization of bone marrow-derived macrophages (BMDMs) and subsequent measurement of cytokine production.

Materials:

-

6-8 week old C57BL/6 mice

-

Complete DMEM (with 10% FBS, 1% Pen/Strep)

-

Recombinant mouse M-CSF

-

Recombinant mouse IFN-γ (for M1 polarization)

-

Recombinant mouse IL-4 (for M2 polarization)

-

Lipopolysaccharide (LPS)

-

SIK inhibitor

-

Bio-Plex Pro™ Mouse Cytokine Assay Kit (Bio-Rad)

-

6-well tissue culture plates

Procedure:

-

BMDM Isolation and Differentiation:

-

Humanely euthanize mice and isolate femurs and tibias.

-

Flush the bone marrow with complete DMEM.

-

Culture the cells in complete DMEM supplemented with 20 ng/mL M-CSF for 7 days. Replace the media on day 3 and day 6.

-

-

Macrophage Polarization:

-

On day 7, harvest the differentiated BMDMs (M0 macrophages).

-

Seed the cells in 6-well plates.

-

Pre-treat the cells with the SIK inhibitor or vehicle for 1-2 hours.

-

To induce a pro-inflammatory phenotype, stimulate the cells with 100 ng/mL LPS for 6-24 hours.

-

-

Cytokine Measurement (Bio-Plex Assay):

-

Collect the cell culture supernatants.

-

Follow the manufacturer's instructions for the Bio-Plex Pro™ Mouse Cytokine Assay. Briefly:

-

Add antibody-coupled magnetic beads to a 96-well plate.

-

Wash the beads.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the beads.

-

Add biotinylated detection antibody and incubate.

-

Wash the beads.

-

Add streptavidin-phycoerythrin (SA-PE) and incubate.

-

Wash the beads and resuspend in assay buffer.

-

Acquire data on a Bio-Plex instrument.

-

-

Analyze the data using Bio-Plex Manager software to determine cytokine concentrations.

-

Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of a psoriasis-like skin inflammation in mice to evaluate the efficacy of SIK inhibitors.[7][17][18]

Materials:

-

8-12 week old C57BL/6 mice

-

Imiquimod cream (5%)

-

SIK inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)

-

Calipers for measuring ear thickness

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Disease Induction:

-

On day 0, shave the dorsal skin of the mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

-

-

Treatment:

-

Administer the SIK inhibitor or vehicle daily via the desired route (e.g., intraperitoneal injection) starting from day 0 (prophylactic) or day 2 (therapeutic).

-

-

Efficacy Assessment:

-

Monitor the mice daily for body weight.

-

Measure ear thickness daily using calipers.

-

Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4 for each parameter.

-

-

Terminal Analysis:

-

At the end of the experiment, euthanize the mice.

-

Collect skin and spleen samples for histological analysis (H&E staining), cytokine measurement (e.g., by qPCR or Bio-Plex on tissue homogenates), and flow cytometry.

-

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of an autoimmune arthritis model that shares features with human rheumatoid arthritis.[2][19][20]

Materials:

-

8-10 week old DBA/1J mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

SIK inhibitor formulated for in vivo administration

Procedure:

-

Primary Immunization (Day 0):

-

Emulsify bovine type II collagen in CFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen in IFA.

-

Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Treatment:

-

Begin administration of the SIK inhibitor or vehicle at a predetermined time point (e.g., from day 21, semi-therapeutic, or upon disease onset, therapeutic).

-

-

Efficacy Assessment:

-

Monitor mice for the onset and severity of arthritis starting from day 21.

-

Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using calipers.

-

-

Terminal Analysis:

-

At the end of the study, collect paws for histological analysis (to assess inflammation, cartilage damage, and bone erosion) and serum for measuring anti-collagen antibody titers and cytokine levels.

-

Conclusion and Future Directions

The inhibition of Salt-Inducible Kinases represents a novel and promising therapeutic strategy for the treatment of autoimmune disorders. The unique ability of SIK inhibitors to re-balance the immune system by simultaneously suppressing pro-inflammatory pathways and enhancing anti-inflammatory mechanisms offers a significant advantage over existing therapies. The preclinical data generated to date are highly encouraging, and ongoing clinical trials will be crucial in determining the safety and efficacy of this new class of immunomodulatory agents in patients. Future research will likely focus on the development of isoform-selective SIK inhibitors to fine-tune the therapeutic effects and minimize potential off-target toxicities, as well as exploring the role of SIKs in other immune cell subsets beyond macrophages. The in-depth understanding of SIK biology and the availability of robust experimental models, as detailed in this guide, will be instrumental in advancing this exciting field of drug discovery.

References

- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. stemcell.com [stemcell.com]

- 4. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salt-Inducible Kinases 1 and 3 Negatively Regulate Toll-Like Receptor 4-Mediated Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imavita.com [imavita.com]

- 8. fannin.eu [fannin.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 12. lonzabio.jp [lonzabio.jp]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. YKL-06-062 | SIK | TargetMol [targetmol.com]

- 16. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]

Preclinical In Vivo Evaluation of GLPG3970: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo models utilized in the evaluation of GLPG3970, a first-in-class, selective dual SIK2/SIK3 inhibitor. The document details the experimental protocols, presents quantitative data from key studies, and visualizes the associated biological pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor targeting Salt-Inducible Kinase 2 (SIK2) and SIK3, which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. SIKs are key regulators of inflammatory responses. The inhibition of SIK2 and SIK3 by this compound leads to a dual mechanism of action: it suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), while simultaneously increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). This immunomodulatory profile suggests therapeutic potential for this compound in a range of autoimmune and inflammatory diseases.[1][2][3][4]

Signaling Pathway of SIK Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound.

Murine Models of Inflammatory Arthritis

This compound has been evaluated in two key murine models of arthritis: a psoriatic arthritis (PsA) model induced by interleukin-23 (IL-23) and a collagen-induced arthritis (CIA) model, which mimics rheumatoid arthritis (RA).[1]

IL-23-Induced Psoriatic Arthritis (PsA) Model

This model is used to assess the efficacy of therapeutic agents in a setting that reflects the pathology of psoriatic arthritis.

-

Animal Strain: B10.RIII mice.[1]

-

Disease Induction: Disease is induced via a hydrodynamic intravenous injection of a murine IL-23-enhanced episomal expression vector (0.1 µg).[1]

-

Treatment: Three unspecified doses of this compound were administered for 5 weeks.[1]

-

Endpoint Analysis:

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.

-

Animal Strain: DBA1J mice.[1]

-

Disease Induction: Mice are immunized with an emulsion of type II bovine collagen on day 1 and receive a booster immunization on day 21.[1]

-

Treatment: this compound was administered at three unspecified doses from day 32 to day 47. A positive control group was treated with an anti-TNF agent (Enbrel®).[1]

-

Endpoint Analysis:

Summary of Quantitative Data from Arthritis Models

The available data from the ACR abstract indicates a dose-dependent reduction in clinical scores in both arthritis models.[1] The highest dose of this compound showed an effect comparable to the anti-TNF treatment in the CIA model.[1] This was correlated with a reduction in the Larsen score and levels of anti-collagen type-II antibodies.[1] In the PsA model, this compound treatment also led to decreased osteophyte formation and a reduction in pro-inflammatory mediators.[1]

| Model | Treatment | Key Outcomes | Reference |

| IL-23-Induced PsA | This compound (3 doses) | Decreased clinical score, osteophyte formation, and pro-inflammatory mediators. | [1] |

| Collagen-Induced Arthritis | This compound (3 doses) | Reduced clinical score, Larsen score, and anti-collagen type-II antibodies. Highest dose comparable to anti-TNF. | [1] |

Note: Specific dosages and detailed quantitative data with statistical analysis for the arthritis models were not available in the reviewed public literature.

Murine Model of Inflammatory Bowel Disease

This compound has also been assessed in a dextran sulfate sodium (DSS)-induced colitis model, which is a widely used model for inflammatory bowel disease (IBD).

DSS-Induced Colitis Model

This model induces an acute colitis that mimics some aspects of ulcerative colitis in humans.

-

Disease Induction: Ulcerative colitis-like inflammation is induced by two cycles of 4% DSS administered in the drinking water for 4 days.[3]

-

Treatment: this compound was administered prophylactically at doses of 3, 10, and 30 mg/kg twice daily (po).[3]

-

Endpoint Analysis:

-

Disease Activity Index (DAI): A composite score of body weight loss, stool consistency, and fecal blood is recorded over 12 days.[3]

-

Histological Analysis: Colonic tissues are collected at the end of the study for histological examination using a mouse colitis histology index (MCHI) score. The MCHI is a composite score of eight histological parameters: inflammatory infiltrate, goblet cell loss, crypt hyperplasia, crypt density, muscle thickness, submucosal infiltration, ulcerations, and crypt abscesses.[3]

-

Summary of Quantitative Data from the DSS-Induced Colitis Model

Oral treatment with this compound at 3, 10, and 30 mg/kg twice daily resulted in a dose-dependent and significant reduction in the area under the curve (AUC) of the DAI score by 29%, 33%, and 59%, respectively, compared to the vehicle-treated group.[3] Furthermore, this compound treatment led to a dose-dependent and significant reduction in the MCHI score by 20%, 31%, and 45% at the respective doses.[3]

| Treatment Group | Dose (mg/kg, BID, po) | % Reduction in DAI Score (AUC) | % Reduction in MCHI Score | Reference |

| This compound | 3 | 29% | 20% | [3] |

| This compound | 10 | 33% | 31% | [3] |

| This compound | 30 | 59% | 45% | [3] |

Conclusion

The preclinical in vivo data for this compound demonstrate its therapeutic potential in models of inflammatory arthritis and inflammatory bowel disease. The compound's dual mechanism of action, leading to the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines, is supported by its efficacy in these disease-relevant animal models. Further research and publication of detailed quantitative data from the arthritis studies will provide a more complete picture of the preclinical profile of this compound.

References

- 1. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 2. Galapagos demonstrates early clinical activity with SIK2/3 [globenewswire.com]

- 3. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

GLPG3970: A Technical Guide on its Potential Therapeutic Applications in Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3), novel targets with immunomodulatory properties.[1][2][3] Preclinical and early clinical studies have explored its potential as an oral therapeutic for inflammatory diseases, including psoriasis. The mechanism of action involves a dual effect: the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1][2][3][4] In a Phase 1b clinical trial (CALOSOMA) involving patients with moderate to severe psoriasis, this compound demonstrated a statistically significant improvement in skin lesions compared to placebo over a six-week period.[1][5] However, due to broader strategic considerations following results in other indications, the clinical development of this compound has been discontinued.[6][7] This guide provides an in-depth technical overview of the preclinical and clinical data supporting the investigation of this compound in psoriasis, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: SIK2/SIK3 Inhibition

Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses.[2][3] SIKs, particularly SIK2 and SIK3, phosphorylate and thereby inactivate key transcriptional co-activators and repressors, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[2]

By inhibiting SIK2 and SIK3, this compound prevents the phosphorylation of these substrates, leading to their activation and nuclear translocation. This results in a shift in the transcriptional landscape within immune cells:

-

Suppression of Pro-inflammatory Cytokines: Activated HDACs can repress the transcription of pro-inflammatory genes, including those encoding for TNF-α and IL-12.[2][4]

-

Enhancement of Anti-inflammatory Cytokines: Activated CRTCs can promote the transcription of anti-inflammatory genes, leading to increased production of IL-10.[2][4]

This dual action suggests a potential to restore immune balance in inflammatory conditions like psoriasis, which is characterized by an overproduction of pro-inflammatory cytokines.

Signaling Pathway of SIK Inhibition

References

- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the IL-23/IL-17 Axis in Psoriasis and Psoriatic Arthritis: The Clinical Importance of Its Divergence in Skin and Joints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies [frontiersin.org]

- 7. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

GLPG3970: A Technical Guide to its Salt-Inducible Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GLPG3970, a potent inhibitor of Salt-Inducible Kinases (SIKs). The document outlines the quantitative data regarding its inhibitory activity against SIK1, SIK2, and SIK3, details the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound has been identified as a dual inhibitor of SIK2 and SIK3 with marked selectivity against SIK1.[1][2][3][4][5][6] This selectivity is a key characteristic, as SIK1 has been implicated in the regulation of blood pressure and vascular remodeling, suggesting that its inhibition might lead to undesirable cardiovascular effects.[7] By selectively targeting SIK2 and SIK3, this compound is being investigated for its therapeutic potential in autoimmune and inflammatory diseases, aiming to modulate immune responses while minimizing potential cardiovascular risks.[1][2][3][4][5][7]

The inhibitory potency of this compound against the three SIK isoforms is summarized in the table below. The data clearly demonstrates a significantly higher affinity for SIK2 and SIK3 over SIK1.

| Target Kinase | IC50 (nM) | Fold Selectivity (vs. SIK1) |

| SIK1 | 282.8 | - |

| SIK2 | 7.8 | ~36-fold |

| SIK3 | 3.8 | ~74-fold |

Data sourced from multiple publications confirming the selectivity profile of this compound.[1][2][3][4][5][6]

Experimental Protocols: Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against SIK1, SIK2, and SIK3 was primarily conducted using a luminescent kinase assay, specifically the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process:

-

Kinase Reaction & ATP Depletion: The SIK enzyme, its substrate (typically a peptide like the AMARA peptide), and ATP are incubated with varying concentrations of the inhibitor (this compound). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

-

ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the newly formed ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial amount of ADP produced and, therefore, the kinase activity.

Detailed Experimental Protocol

The following is a representative protocol for determining the IC50 of an inhibitor against a SIK enzyme using the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

AMARA peptide substrate (or other suitable SIK substrate)

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100)

-

Multi-well assay plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer to the desired final concentrations.

-

Kinase Reaction Mixture: In each well of the assay plate, combine the SIK enzyme (at a pre-determined optimal concentration), the AMARA peptide substrate (e.g., 45 µM), and the various concentrations of this compound.

-

Initiation of Kinase Reaction: Initiate the reaction by adding ATP to a final concentration of, for example, 5 µM. The total reaction volume is typically kept low (e.g., 5 µL).

-

Incubation: Incubate the reaction mixture at room temperature for a specified period, for instance, 120 minutes.

-

Termination and ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

ADP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent (e.g., 10 µL) to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Visualizations: Signaling Pathways and Experimental Workflow

Salt-Inducible Kinase (SIK) Signaling Pathway

The SIK family of kinases are key regulators of various cellular processes, including metabolism and inflammation.[8] They are activated by the upstream kinase LKB1.[9][10] Once active, SIKs phosphorylate and thereby inhibit the activity of downstream targets, primarily the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[9][10] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, preventing them from translocating to the nucleus and regulating gene expression.[9] The activity of SIKs can be inhibited by protein kinase A (PKA), which is activated by cyclic AMP (cAMP).[9] PKA phosphorylates SIKs, leading to their inactivation and the subsequent dephosphorylation and nuclear translocation of CRTCs and HDACs.[9]

References

- 1. worldwide.promega.com [worldwide.promega.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. promega.com [promega.com]

- 4. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential | MDPI [mdpi.com]

- 8. ADP-Glo™ Lipid Kinase Assay Protocol [promega.kr]

- 9. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tumor Suppressor Kinase LKB1 Activates the Downstream Kinases SIK2 and SIK3 to Stimulate Nuclear Export of Class IIa Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytokine Analysis of GLPG3970

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3] The SIK family of serine/threonine kinases, which are part of the AMP-activated protein kinase (AMPK) family, are key regulators of inflammatory responses.[3][4][5] this compound exhibits a dual mechanism of action by modulating cytokine production in immune cells; it suppresses the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6][7] This immunomodulatory profile suggests its therapeutic potential in various autoimmune and inflammatory diseases.[2][7][8]

These application notes provide detailed protocols for the in vitro analysis of this compound's effect on cytokine production in human primary myeloid cells and whole blood assays.

Data Presentation

Biochemical and Cellular Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| SIK1 | Biochemical | 282.8 | [2][3] |

| SIK2 | Biochemical | 7.8 | [2][3] |

| SIK3 | Biochemical | 3.8 | [2][3] |

| TNFα Inhibition | LPS-stimulated Human Monocytes | 231 | [6] |

| IL-12 Inhibition | LPS-stimulated Human Monocytes | 67 | [6] |

| TNFα Inhibition | LPS-stimulated Human Monocyte-Derived Macrophages (MdMs) | 365 | [6] |

| TNFα Inhibition | LPS-stimulated Human Whole Blood | 1,000 | [1][6] |

Effect of this compound on IL-10 Production

In in vitro assays using lipopolysaccharide (LPS)-stimulated human primary myeloid cells and whole blood, this compound has been shown to induce a dose-dependent increase in the production of the anti-inflammatory cytokine IL-10.[6][9] Due to the nature of the dose-response, the effect is typically quantified as a fold-induction compared to the LPS-stimulated control, rather than an EC50 value.[1][6]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of SIK2/SIK3 inhibition by this compound and its subsequent effect on cytokine production.

Caption: SIK2/SIK3 signaling pathway and this compound's mechanism of action.

Experimental Protocols

In Vitro Cytokine Analysis in LPS-Stimulated Human Whole Blood

This protocol describes the assessment of this compound's effect on cytokine production in a human whole blood assay, a physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood from healthy donors, collected in sodium heparin-containing tubes.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).

-

RPMI 1640 medium.

-

Phosphate Buffered Saline (PBS).

-

96-well cell culture plates.

-

ELISA or multiplex immunoassay kits for human TNFα and IL-10.

-

Plate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare a working stock of LPS in sterile PBS or RPMI 1640.

-

Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted this compound or vehicle control (RPMI 1640 with the same final DMSO concentration).

-

Add freshly collected human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

-

Stimulation:

-

Add LPS to the wells to a final concentration that induces a robust cytokine response (typically in the range of 1-100 ng/mL, to be optimized).

-

Include unstimulated (no LPS) and vehicle-treated (LPS + vehicle) controls.

-

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined based on the kinetics of TNFα and IL-10 production.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the supernatant (plasma) and store at -80°C until analysis.

-

Quantify the concentration of TNFα and IL-10 in the plasma samples using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of TNFα production for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value for TNFα inhibition by fitting the dose-response data to a four-parameter logistic equation.

-

Calculate the fold-induction of IL-10 production for each this compound concentration relative to the vehicle control.

-

Caption: Experimental workflow for the whole blood cytokine assay.

In Vitro Cytokine Analysis in LPS-Stimulated Human Primary Monocytes

This protocol details the evaluation of this compound in a more defined system using isolated human primary monocytes.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood (e.g., by Ficoll-Paque density gradient centrifugation).

-

Monocyte isolation kit (e.g., CD14 magnetic beads).

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).

-

This compound stock solution.

-

Lipopolysaccharide (LPS).

-

96-well cell culture plates.

-

ELISA or multiplex immunoassay kits for human TNFα and IL-10.

Procedure:

-

Isolation of Primary Monocytes:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Isolate monocytes from the PBMC population using a positive or negative selection method (e.g., CD14+ selection).

-

Assess the purity of the isolated monocytes by flow cytometry.

-

-

Cell Seeding:

-

Resuspend the isolated monocytes in complete cell culture medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Allow the cells to adhere for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

-

Pre-incubate for 1 hour.

-

Add LPS to a final concentration that elicits a robust cytokine response (typically 1-10 ng/mL, to be optimized).

-

Include unstimulated and vehicle-treated controls.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate and collect the cell culture supernatant.

-

Store the supernatant at -80°C until analysis.

-

Measure the concentrations of TNFα and IL-10 using ELISA or a multiplex immunoassay.

-

-

Data Analysis:

-

Perform data analysis as described in the whole blood assay protocol to determine the IC50 for TNFα inhibition and the fold-induction of IL-10.

-

Note: A similar protocol can be adapted for monocyte-derived macrophages (MdMs) by differentiating the isolated monocytes with M-CSF for 5-7 days prior to compound treatment and stimulation.

Conclusion

The provided protocols offer a robust framework for characterizing the in vitro immunomodulatory activity of this compound. These assays are essential for understanding the compound's mechanism of action and for its continued development as a potential therapeutic for inflammatory diseases. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salt-Inducible Kinases 1 and 3 Negatively Regulate Toll-Like Receptor 4-Mediated Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]

Application Note: Cell-Based Assays for Evaluating the Efficacy of GLPG3970, a Dual SIK2/SIK3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction GLPG3970 is a first-in-class, potent, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, with significantly lower activity against SIK1.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of inflammatory responses.[4] Inhibition of SIKs represents a novel therapeutic strategy for autoimmune and inflammatory diseases.[5] this compound exhibits a dual mechanism of action, characterized by the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the enhancement of anti-inflammatory cytokine release (e.g., IL-10).[4][6][7] This application note provides detailed protocols for two distinct cell-based assays designed to quantify the efficacy and mechanism of action of this compound.

Mechanism of Action: SIK Signaling Pathway In immune cells, inflammatory stimuli like Lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), leading to the activation of SIKs.[6][8] Activated SIKs phosphorylate and thereby inactivate CREB-regulated transcription coactivators (CRTCs), preventing their translocation to the nucleus. This contributes to the transcriptional program that results in the production of pro-inflammatory cytokines. This compound inhibits SIK2 and SIK3, leading to the dephosphorylation and subsequent nuclear translocation of CRTCs.[6] In the nucleus, CRTCs co-activate transcription factors like CREB, which shifts the transcriptional balance towards an anti-inflammatory state, characterized by increased IL-10 expression and decreased expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][9]

Protocol 1: Cytokine Release Assay in LPS-Stimulated Human Monocytes

This assay is a primary method to determine the efficacy of this compound by measuring its ability to modulate the secretion of key pro- and anti-inflammatory cytokines from primary human immune cells.

Experimental Workflow

Detailed Protocol

-

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte Purification:

-

Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend PBMCs in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

-

Seed the PBMCs into T75 flasks and incubate for 2-3 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.[11][12]

-

Gently wash away non-adherent cells (lymphocytes) with warm PBS to obtain a purified monocyte culture.[11]

-

-

Cell Seeding and Treatment:

-

Detach adherent monocytes using a cell scraper or Trypsin-EDTA.

-

Perform a cell count and assess viability using Trypan Blue.

-

Seed monocytes into a 96-well flat-bottom plate at a density of 4 x 10⁴ cells/well in 100 µL of complete RPMI medium.[11]

-

Prepare serial dilutions of this compound (e.g., from 10 µM to 1 nM) in complete RPMI medium.

-

Add 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubate the plate for 1 hour at 37°C, 5% CO₂.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS (from E. coli O55:B5) in sterile PBS.

-

Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[11] Add 50 µL of medium to unstimulated control wells.

-

The final volume in each well should be 200 µL.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the 96-well plate at 1000 x g for 5 minutes.[14]

-

Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

-

Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[14][15]

-

Data Presentation

The results should be analyzed to determine the IC₅₀ for inhibition of TNF-α and IL-6, and the EC₅₀ for the induction of IL-10.

| Cytokine | Endpoint | This compound Efficacy (IC₅₀/EC₅₀) |

| TNF-α | Inhibition | 231 nM[6] |

| IL-6 | Inhibition | Data to be determined |

| IL-12 | Inhibition | 67 nM[6] |

| IL-10 | Induction | Dose-dependent increase observed[6] |

Table 1: Expected quantitative outcomes for this compound in the cytokine release assay. IC₅₀/EC₅₀ values are derived from published data on LPS-stimulated human monocytes.[6]

Protocol 2: High-Content Imaging Assay for CRTC3 Nuclear Translocation

This secondary assay provides a mechanistic readout of SIK inhibition by quantifying the translocation of the SIK substrate CRTC3 from the cytoplasm to the nucleus. The U2OS cell line is suitable for this assay.[6]

Experimental Workflow

Detailed Protocol

-

Cell Seeding:

-

Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed U2OS cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 1 x 10⁴ cells/well.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

-

Incubate for 4-6 hours at 37°C, 5% CO₂.

-

-

Cell Fixation and Permeabilization:

-

Carefully aspirate the medium.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Permeabilize the cells by adding 100 µL of 0.2% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

-

Wash the wells three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by adding 100 µL of blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) and incubating for 1 hour.

-

Prepare the primary antibody solution (e.g., rabbit anti-CRTC3) in blocking buffer.

-

Incubate the cells with the primary antibody solution overnight at 4°C.

-

Wash the wells three times with PBS.

-

Prepare the secondary antibody solution (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) in blocking buffer.

-

Incubate the cells with the secondary antibody/DAPI solution for 1 hour at room temperature, protected from light.

-

Wash the wells three times with PBS. Add 100 µL of PBS to each well for imaging.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system (e.g., ImageXpress Micro Confocal).[16] Capture images in two channels: DAPI (blue, for nuclear identification) and FITC/Alexa Fluor 488 (green, for CRTC3 localization).

-

Use automated image analysis software to:

-

Identify the nucleus in each cell using the DAPI signal.

-

Define the cytoplasmic region based on the nuclear boundary.

-

Measure the mean fluorescence intensity of the CRTC3 signal in both the nuclear and cytoplasmic compartments.

-

Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.

-

-

Data Presentation

The primary endpoint is the EC₅₀ value, representing the concentration of this compound that causes 50% of the maximal CRTC3 nuclear translocation.

| Assay Endpoint | Parameter | This compound Efficacy (EC₅₀) |

| CRTC3 Nuclear Translocation | Mechanistic Target Engagement | 1,703 nM[6] |

Table 2: Expected quantitative outcome for this compound in the high-content imaging assay for CRTC3 nuclear translocation in U2OS cells.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a first-in-class SIK2/SIK3 inhibitor evaluated in clinical trials for the treatment of autoimmune and inflammatory diseases - American Chemical Society [acs.digitellinc.com]

- 6. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 8. The Role of Lipopolysaccharide Structure in Monocyte Activation and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. ELISA measurement of IL-6 and IL-10 levels [bio-protocol.org]

- 15. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

Application Notes and Protocols for GLPG3970 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GLPG3970, a selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3. The following sections detail its mechanism of action, pharmacokinetic profile in mice, and established protocols for its use in common preclinical models of inflammation and autoimmune disease.

Mechanism of Action: SIK2/SIK3 Inhibition

This compound exerts its anti-inflammatory and immunomodulatory effects by selectively inhibiting SIK2 and SIK3. These kinases are key regulators of immune cell function. Inhibition of SIK2/SIK3 by this compound leads to the dephosphorylation and subsequent nuclear translocation of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This dual action modulates gene expression, resulting in a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (IL-12), and a simultaneous increase in the production of the anti-inflammatory cytokine IL-10.[1][2]

Caption: SIK2/SIK3 signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency

| Target | IC50 (nM) |

| SIK1 | 282.8 |

| SIK2 | 7.8 |

| SIK3 | 3.8 |

Data from in vitro kinase assays.[1]

In Vivo Pharmacokinetics in Male CD1 Mice

| Parameter | 1 mg/kg Intravenous | 5 mg/kg Oral |

| Cmax (ng/mL) | - | 2562 ± 276 |

| AUCinf (ng.h/mL) | 1488 ± 127 | 7414 ± 739 |

| t1/2 (h) | 2.5 ± 0.3 | 2.6 ± 0.2 |

| CL (mL/min/kg) | 11.2 ± 0.9 | - |

| Vss (L/kg) | 2.2 ± 0.2 | - |

| F (%) | - | 100 |

Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.

In Vivo Efficacy Study Dosages

| Animal Model | Species | Dosing Regimen |

| LPS-Induced Inflammation | Mouse | 3, 10, 30 mg/kg, twice daily, oral |

| DSS-Induced Colitis | Mouse | 3, 10, 30 mg/kg, twice daily, oral |

| Collagen-Induced Arthritis (CIA) | Mouse | Not specified, but multiple doses tested |

| IL-23 Induced Psoriatic Arthritis | Mouse | Not specified, but multiple doses tested |

Experimental Protocols

General Preparation of this compound for Oral Administration

For in vivo oral administration in mice, this compound can be formulated as a homogenous suspension.

-

Vehicle: Solutol® HS 15 / 0.5% (w/v) methylcellulose (2:98, v/v).

-

Preparation:

-

Weigh the required amount of this compound.

-

Prepare the Solutol/methylcellulose vehicle.

-

Add the vehicle to the this compound powder and vortex thoroughly to ensure a uniform suspension.

-

Prepare fresh on each day of dosing.

-

-

Administration: Administer orally (p.o.) via gavage. The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg).

Protocol 1: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to assess the acute anti-inflammatory effects of this compound.

Caption: Experimental workflow for the LPS-induced inflammation model.

-

Animals: Male CD1 mice (or other suitable strain).

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Group animals and administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle.

-

One hour after this compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (dose to be optimized, e.g., 0.33 mg/kg).

-

Two hours after the LPS challenge, collect blood samples via cardiac puncture under terminal anesthesia.

-

Process blood to obtain serum or plasma.

-

-

Outcome Measures: Measure serum levels of TNFα and IL-10 using commercially available ELISA kits.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics inflammatory bowel disease (IBD).

-

Animals: C57BL/6 mice (or other susceptible strains).

-

Induction of Colitis:

-

Provide mice with drinking water containing 2-4% (w/v) DSS for a defined period (e.g., 5-7 days) to induce acute colitis.

-

For chronic models, DSS can be administered in cycles (e.g., 7 days of DSS followed by 7-14 days of regular drinking water, repeated for 2-3 cycles).

-

-

Treatment:

-

Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle twice daily.

-

Treatment can be prophylactic (starting before or at the same time as DSS administration) or therapeutic (starting after the onset of clinical signs).

-

-

Outcome Measures:

-

Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate a Disease Activity Index (DAI).

-

At Termination:

-

Measure colon length (shortening is a sign of inflammation).

-

Collect colon tissue for histological analysis (e.g., H&E staining) to score inflammation, ulceration, and crypt damage.

-

Measure cytokine levels in colon tissue homogenates.

-

-

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice

A widely used model for rheumatoid arthritis.

-

Animals: DBA/1J mice.

-

Induction of Arthritis:

-

Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin administration of this compound or vehicle at the first signs of arthritis (therapeutic) or at the time of the booster injection (prophylactic).

-

Dosing regimens of 3, 10, and 30 mg/kg twice daily can be explored.

-

-

Outcome Measures:

-

Clinical Scoring: Visually score each paw for signs of inflammation (redness and swelling) on a scale of 0-4. The total score per mouse can range from 0 to 16.

-

Paw Swelling: Measure paw thickness using a caliper.

-

Histology: At the end of the study, collect joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

-

Note: The specific details of the experimental protocols, such as the exact timing of drug administration and the scoring systems used, may vary between studies. Researchers should consult the primary literature for more detailed methodologies.

References

Application Notes and Protocols: Measuring GLPG3970 Target Engagement with NanoBRET® Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are key regulators of inflammatory responses.[1][2][3] Understanding the direct interaction of this compound with its intended targets in a cellular context is crucial for elucidating its mechanism of action and for the development of effective therapeutics. The NanoBRET® Target Engagement (TE) Assay is a powerful tool for quantifying compound binding to specific protein targets within intact cells.[4][5][6][7] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor, to monitor protein-protein or protein-ligand interactions in real-time.[4][8][9][10]

This document provides detailed application notes and protocols for utilizing the NanoBRET® TE Assay to measure the target engagement of this compound with SIK2 and SIK3 in live cells.

Signaling Pathway

The Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in modulating inflammatory pathways.[2][11] Inhibition of SIK2 and SIK3 by this compound has been shown to modulate the production of both pro- and anti-inflammatory cytokines.[2][12][13]

Caption: SIK2/SIK3 signaling pathway and the inhibitory action of this compound.

Experimental Principles

The NanoBRET® Target Engagement Assay is a competitive binding assay performed in live cells.[4][5] The target protein (SIK2 or SIK3) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase is then added to the cells. When the tracer binds to the NanoLuc®-fused target, it brings the fluorophore in close proximity to the luciferase, resulting in BRET. Unlabeled compounds, such as this compound, compete with the tracer for binding to the target protein. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the compound.[4]

Quantitative Data Summary

The following table summarizes the inhibitory and binding activities of this compound against SIK isoforms.

| Parameter | SIK1 | SIK2 | SIK3 | Reference |

| Biochemical IC50 | 282.8 nM | 7.8 nM | 3.8 nM | [1][2][11] |

| NanoBRET® IC50 (HEK293 cells) | >17,500 nM | 254 nM | 79 nM | [2][11][14] |

Experimental Protocols

Materials

-

HEK293 cells

-

Opti-MEM® I Reduced Serum Medium

-

Lipofectamine® 3000 Transfection Reagent

-

SIK2-NanoLuc® fusion vector

-

SIK3-NanoLuc® fusion vector

-

NanoBRET® Kinase Tracer

-

This compound

-

NanoBRET® Nano-Glo® Substrate

-

White, 96-well or 384-well assay plates

-

Luminometer with 460 nm and >610 nm filters

Experimental Workflow

Caption: Workflow for the NanoBRET® Target Engagement Assay.

Detailed Protocol

1. Cell Culture and Transfection:

1.1. Culture HEK293 cells in complete growth medium until they reach 70-90% confluency. 1.2. On the day of transfection, dilute the SIK2-NanoLuc® or SIK3-NanoLuc® fusion vector and Lipofectamine® 3000 reagent in Opti-MEM® I medium according to the manufacturer's protocol. 1.3. Add the transfection complex to the cells and incubate for 24 hours at 37°C in a CO2 incubator.

2. Cell Plating:

2.1. After 24 hours, detach the transfected cells using a non-enzymatic cell dissociation solution. 2.2. Resuspend the cells in Opti-MEM® I medium. 2.3. Plate the cells into a white, 96-well or 384-well assay plate at a predetermined optimal density.

3. Compound and Tracer Addition: